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Compound of Interest

Compound Name: Ferric gluconate

Cat. No.: B1195761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of ferric gluconate with

other intravenous (IV) iron preparations in animal models. The information is intended to assist

researchers and drug development professionals in evaluating the preclinical safety of these

essential therapies for iron-deficiency anemia.

Comparative Safety Data of Intravenous Iron
Preparations
The following tables summarize key quantitative data from preclinical safety studies of various

IV iron preparations.

Table 1: Acute Toxicity (LD50) of Intravenous Iron Preparations in Animal Models
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Iron Preparation Animal Model
Route of
Administration

LD50 (mg
elemental iron/kg)

Sodium Ferric

Gluconate Complex
Mouse Intravenous 125[1]

Rat Intravenous 78.8[1]

Rabbit Intravenous 62.5[1]

Dog Intravenous 250[1]

Iron Sucrose
Rat (Chronic

Exposure)
Intraperitoneal

Mild impairment in

renal function at 10

mg/kg[2]

Iron Dextran - -

Data not consistently

reported in terms of a

single LD50 value;

toxicity is noted to be

dose-dependent.

Ferric

Carboxymaltose
Mouse Intravenous ~2000

Rat Intravenous >1000

Ferumoxytol Rat Intravenous >450

Dog Intravenous >450[3]

Table 2: Comparative Organ Toxicity and Histopathological Findings in Animal Models
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Iron Preparation Animal Model
Key Organ(s)
Affected

Histopathological
and Other Findings

Sodium Ferric

Gluconate Complex
Rat

Heart, Liver, Spleen,

Kidney, Small

Intestine, Bone

Marrow

Iron deposits

observed in various

organs. At high doses,

local reactions

including

hemorrhages,

thrombosis, and

necrosis at the

injection site were

seen. No other

treatment-related

pathological changes

were noted in one

study.

Iron Sucrose Rat Kidney

Increased

accumulation of PAS-

positive material in

glomeruli and collagen

in the peritubular area.

[2]

Iron Dextran Rat Liver, Spleen, Lungs

Dose-dependent

increases in iron

deposition. One study

noted no significant

histological changes

at the doses tested.

Ferric

Carboxymaltose

Rat Liver, Heart, Kidney In a comparative

study, a ferric

carboxymaltose

similar (FCMS)

showed increased iron

deposition outside

physiological storage

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/publication/361854493_Comparative_analysis_of_oral_and_intravenous_iron_therapy_in_rat_models_of_inflammatory_anemia_and_iron_deficiency
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


compartments,

increased oxidative

stress markers, and

inflammation

compared to the

originator FCM.

Iron Isomaltoside Rat Liver, Kidney, Heart

Showed a less

favorable safety

profile than iron

sucrose in one study,

with impaired liver and

renal function, greater

oxidative stress, and

more extensive iron

deposition.

Ferumoxytol Rat, Dog Liver, Spleen

High serum iron

levels, increased liver

and spleen weights,

and accumulation of

iron-positive pigment

in Kupffer cells in

multiple organs at

high doses.

Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of IV iron

preparation safety.

Acute Intravenous Toxicity Study in Rats (Adapted from
OECD Guideline 420)
Objective: To determine the median lethal dose (LD50) of an intravenous iron preparation.

Animal Model:
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Species: Sprague-Dawley rats

Age: 8-12 weeks

Sex: Both male and female (tested in separate groups)

Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled

temperature and humidity, and ad libitum access to standard chow and water. Acclimatized

for at least 5 days before the study.

Methodology:

Dose Preparation: The test article (e.g., sodium ferric gluconate complex) is diluted in a

suitable vehicle (e.g., 0.9% sterile saline) to the desired concentrations.

Dose Administration: A single dose of the test article is administered intravenously via the

lateral tail vein. The volume of injection is typically 1-2 mL/kg.

Dose Groups: At least four dose groups are used, with doses selected to span the expected

LD50. A control group receives the vehicle only. Each group consists of a minimum of 5

animals per sex.

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g.,

changes in activity, respiration, convulsions, staggering), and body weight changes for at

least 14 days post-administration.[4]

Necropsy: All animals (including those that die during the study) undergo a gross necropsy at

the end of the observation period.

Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., Probit

analysis).

Sub-chronic Intravenous Toxicity Study in Rats (General
Protocol)
Objective: To evaluate the potential toxicity of an intravenous iron preparation after repeated

administration over a 28-day period.
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Animal Model:

Species: Wistar rats

Age: 6-8 weeks

Sex: Both male and female

Housing: As described for the acute toxicity study.

Methodology:

Dose Preparation: The test article is prepared as described for the acute toxicity study.

Dose Administration: The test article is administered intravenously at predetermined dose

levels once daily or several times a week for 28 days. A control group receives the vehicle.

Dose Groups: Typically three dose levels (low, medium, and high) and a control group are

used, with at least 10 animals per sex per group.

In-life Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and

food consumption are recorded weekly.

Clinical Pathology: Blood and urine samples are collected at termination for hematology,

clinical chemistry, and urinalysis.

Necropsy and Histopathology: At the end of the 28-day period, all animals are euthanized. A

full gross necropsy is performed, and organ weights are recorded. A comprehensive set of

tissues from all animals in the control and high-dose groups are preserved, processed, and

examined microscopically by a veterinary pathologist. Tissues from the low- and mid-dose

groups may also be examined if treatment-related changes are observed in the high-dose

group.

Signaling Pathways and Mechanisms of Toxicity
Understanding the cellular and molecular mechanisms of iron metabolism and toxicity is crucial

for interpreting safety data.
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Iron Metabolism: The Hepcidin-Ferroportin Axis
The regulation of systemic iron homeostasis is primarily controlled by the interaction of the

peptide hormone hepcidin and the iron exporter protein ferroportin.[5][6]

Hepatocyte

HFE TfR1

senses high
serum iron TfR2 BMPR SMAD

Pathway
activates

Hepcidin

upregulates
transcription

Ferroportin
(Iron Exporter)

binds to and
induces degradation

Serum Ironexports iron

Ferrous Iron (Fe²⁺)

Ferric Iron (Fe³⁺)

Fenton Reaction

Hydrogen Peroxide (H₂O₂)

Hydroxyl Radical (•OH)

Fenton Reaction

Hydroxide Ion (OH⁻)

Oxidative Damage
(Lipid Peroxidation, DNA Damage)

causes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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